Cas no 71568-87-1 (2-bromo-3,4-dimethoxybenzoic acid)

2-Bromo-3,4-dimethoxybenzoic acid is a substituted benzoic acid derivative featuring bromine and methoxy functional groups at the 2-, 3-, and 4-positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the dimethoxy groups contribute to electron-rich aromatic character, facilitating electrophilic substitutions. Its crystalline solid form and well-defined structure ensure consistent purity and handling. The compound is valued for its utility in constructing complex molecules, including bioactive compounds, due to its balanced reactivity and stability under standard conditions.
2-bromo-3,4-dimethoxybenzoic acid structure
71568-87-1 structure
Product Name:2-bromo-3,4-dimethoxybenzoic acid
CAS No:71568-87-1
MF:C9H9BrO4
MW:261.069362401962
MDL:MFCD21340340
CID:545373
PubChem ID:14221463
Update Time:2025-05-28

2-bromo-3,4-dimethoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-bromo-3,4-dimethoxy-
    • 2-bromo-3,4-dimethoxybenzoic acid
    • EN300-1915197
    • DTXSID70557571
    • SCHEMBL2337418
    • CS-0150638
    • MFCD21340340
    • AKOS022665858
    • 71568-87-1
    • 2-bromo-3,4-dimethoxybenzoicacid
    • BS-17503
    • D71118
    • MDL: MFCD21340340
    • Inchi: 1S/C9H9BrO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
    • InChI Key: FAJWLJIACRMYSO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)O)C=CC(=C1OC)OC

Computed Properties

  • Exact Mass: 259.96837
  • Monoisotopic Mass: 259.96842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • PSA: 55.76

2-bromo-3,4-dimethoxybenzoic acid Pricemore >>

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2-bromo-3,4-dimethoxybenzoic acid Related Literature

Additional information on 2-bromo-3,4-dimethoxybenzoic acid

Recent Advances in the Study of 2-Bromo-3,4-dimethoxybenzoic Acid (CAS: 71568-87-1) and Its Applications in Chemical Biology and Medicine

2-Bromo-3,4-dimethoxybenzoic acid (CAS: 71568-87-1) is a brominated benzoic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of enzyme inhibitors and small-molecule probes for biological targets. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of 2-bromo-3,4-dimethoxybenzoic acid is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have successfully utilized this compound to develop novel kinase inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-bromo-3,4-dimethoxybenzoic acid in the synthesis of a series of compounds targeting the JAK-STAT pathway, which plays a pivotal role in immune responses and cancer progression.

In addition to its applications in kinase inhibitor development, 2-bromo-3,4-dimethoxybenzoic acid has been investigated for its potential as a building block in the synthesis of fluorescent probes. These probes are invaluable tools for studying biological processes at the molecular level. A recent study in ACS Chemical Biology reported the successful incorporation of this compound into a fluorescent probe designed to detect reactive oxygen species (ROS) in live cells. The probe exhibited high sensitivity and specificity, making it a promising tool for studying oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

The synthetic versatility of 2-bromo-3,4-dimethoxybenzoic acid has also been explored in the context of drug discovery. Researchers have leveraged its bromine substituent for further functionalization through cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. A 2022 publication in Organic Letters detailed a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound, yielding a series of derivatives with potential antibacterial activity. These findings underscore the compound's utility in accelerating the discovery of new therapeutic agents.

Despite its promising applications, challenges remain in the large-scale synthesis and optimization of 2-bromo-3,4-dimethoxybenzoic acid derivatives. Recent efforts have focused on improving the efficiency and sustainability of its synthesis. For example, a 2023 study in Green Chemistry introduced a microwave-assisted synthesis protocol that significantly reduced reaction times and solvent usage while maintaining high yields. Such innovations are critical for advancing the compound's applications in industrial and academic settings.

In conclusion, 2-bromo-3,4-dimethoxybenzoic acid (CAS: 71568-87-1) continues to be a valuable compound in chemical biology and pharmaceutical research. Its role in the development of kinase inhibitors, fluorescent probes, and antibacterial agents highlights its broad utility. Ongoing research efforts aimed at optimizing its synthesis and expanding its applications are expected to further enhance its impact in the field. Future studies may explore its potential in other therapeutic areas, such as antiviral or antifungal drug development, further solidifying its importance in medicinal chemistry.

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